molecular formula C15H12N2O4S B13741524 N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide CAS No. 40144-33-0

N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide

Cat. No.: B13741524
CAS No.: 40144-33-0
M. Wt: 316.3 g/mol
InChI Key: RWGRZFIQGUSROZ-UHFFFAOYSA-N
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Description

N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is an organic compound characterized by the presence of a benzoxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide typically involves the reaction of phenol with benzyl bromide to form benzyl ether. This intermediate is then reacted with naphthalenesulfonamide to yield the final product . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazinone derivatives, while substitution reactions can introduce new functional groups to the benzoxazinone core .

Mechanism of Action

The mechanism of action of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide involves its interaction with specific molecular targets and pathways. The compound can form intramolecular hydrogen bonds, which influence its chemical behavior and interactions . These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is unique due to its specific benzoxazinone core structure, which allows for distinct chemical reactions and interactions. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

CAS No.

40144-33-0

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H12N2O4S/c1-22(19,20)17-13-9-5-2-6-10(13)14-16-12-8-4-3-7-11(12)15(18)21-14/h2-9,17H,1H3

InChI Key

RWGRZFIQGUSROZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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